Cas no 3945-18-4 (3,4-Di-O-acetyl-L-arabinal)

3,4-Di-O-acetyl-L-arabinal 化学的及び物理的性質
名前と識別子
-
- D-erythro-Pent-4-enitol,1,5-anhydro-4-deoxy-, 2,3-diacetate
- 3,4-DI-O-ACETYL-L-ARABINAL
- 3,4-diacetyl-D-arabinal
- 3,4-Di-O-acetyl-d-arabinal
- 3,4-Di-O-acetyl-D-ribal
- D-Di-O-acetylarabinal
- [(3S,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate
- (3S,4S)-3,4-Dihydro-2H-pyran-3,4-diyl diacetate
- SCHEMBL9882475
- (3S,4S)-3-(ACETYLOXY)-3,4-DIHYDRO-2H-PYRAN-4-YL ACETATE
- DTXSID00428240
- BS-28168
- W-202627
- 3945-18-4
- OWKCFBYWQGPLSJ-IUCAKERBSA-N
- CS-0207612
- 3,4-Di-O-acetyl-L-arabinal
-
- インチ: InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m1/s1
- InChIKey: OWKCFBYWQGPLSJ-BDAKNGLRSA-N
- ほほえんだ: CC(O[C@@H]1C=COC[C@@H]1OC(=O)C)=O
計算された属性
- せいみつぶんしりょう: 200.06800
- どういたいしつりょう: 200.06847348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 61.8Ų
じっけんとくせい
- 色と性状: 無色又は黄色の油状液体
- 屈折率: 1.458-1.46
- PSA: 61.83000
- LogP: 0.39370
- ようかいせい: 未確定
3,4-Di-O-acetyl-L-arabinal セキュリティ情報
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
3,4-Di-O-acetyl-L-arabinal 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,4-Di-O-acetyl-L-arabinal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM350471-1g |
[(3S,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate |
3945-18-4 | 95%+ | 1g |
$*** | 2023-05-30 | |
Chemenu | CM350471-5g |
[(3S,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate |
3945-18-4 | 95%+ | 5g |
$*** | 2023-05-30 | |
Biosynth | MD06474-10 g |
3,4-Di-O-acetyl-L-arabinal |
3945-18-4 | 10g |
$419.30 | 2023-01-03 | ||
TRC | D400573-250mg |
3,4-Di-O-acetyl-L-arabinal |
3945-18-4 | 250mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AF69608-2g |
3,4-Di-O-acetyl-L-arabinal |
3945-18-4 | 2g |
$180.00 | 2023-12-30 | ||
Biosynth | MD06474-25 g |
3,4-Di-O-acetyl-L-arabinal |
3945-18-4 | 25g |
$794.25 | 2023-01-03 | ||
TRC | D400573-2.5g |
3,4-Di-O-acetyl-L-arabinal |
3945-18-4 | 2.5g |
$ 210.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277347-5g |
3,4-Di-O-acetyl-L-arabinal |
3945-18-4 | 95% | 5g |
¥3409.00 | 2024-05-15 | |
TRC | D400573-500mg |
3,4-Di-O-acetyl-L-arabinal |
3945-18-4 | 500mg |
$ 65.00 | 2022-06-05 | ||
Biosynth | MD06474-2 g |
3,4-Di-O-acetyl-L-arabinal |
3945-18-4 | 2g |
$139.76 | 2023-01-03 |
3,4-Di-O-acetyl-L-arabinal 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
3,4-Di-O-acetyl-L-arabinalに関する追加情報
Comprehensive Guide to 3,4-Di-O-acetyl-L-arabinal (CAS No. 3945-18-4): Properties, Applications, and Research Insights
3,4-Di-O-acetyl-L-arabinal (CAS No. 3945-18-4) is a specialized carbohydrate derivative gaining attention in pharmaceutical and biochemical research. This compound, classified as an acetylated arabinose analog, serves as a critical intermediate in the synthesis of nucleosides, glycoconjugates, and other bioactive molecules. Its unique structure, featuring acetyl groups at the 3- and 4-positions of the L-arabinal backbone, enables selective reactivity in glycosylation reactions, making it invaluable for drug discovery and glycobiology studies.
Recent trends highlight growing interest in sugar-modified compounds like 3,4-Di-O-acetyl-L-arabinal due to their role in developing antiviral and anticancer agents. Search engine analytics reveal frequent queries such as "L-arabinal derivatives in drug design" and "acetylated sugar applications," reflecting its relevance in modern therapeutics. Researchers particularly value its stereochemical properties, which facilitate the construction of complex oligosaccharides with high enantiomeric purity.
The compound's CAS No. 3945-18-4 serves as a universal identifier across chemical databases, ensuring precise tracking in regulatory documentation and literature. Analytical studies emphasize its stability under anhydrous conditions, though proper storage at 2-8°C is recommended to prevent hydrolysis of the acetyl groups. Advanced purification techniques like column chromatography typically yield >95% purity, meeting the stringent requirements of organic synthesis applications.
In synthetic pathways, 3,4-Di-O-acetyl-L-arabinal demonstrates remarkable versatility. Its vinyl ether functionality allows for Ferrier-type rearrangements, enabling the formation of C-glycosides – a feature extensively explored in carbohydrate mimetics development. Recent publications describe its utility in creating glycosidase inhibitors, a hot topic given the rising demand for metabolic disorder treatments. The compound's compatibility with both solution-phase and solid-phase synthesis further enhances its appeal to medicinal chemists.
Spectroscopic characterization of CAS 3945-18-4 reveals distinct NMR profiles, with characteristic signals at δ 2.05-2.15 ppm (acetyl methyl protons) and δ 5.3-5.8 ppm (anomeric and ring protons). These spectral markers provide crucial quality control parameters, addressing common researcher concerns about compound authentication in synthetic workflows. Mass spectrometry typically shows a molecular ion peak at m/z 246, corresponding to the [M+Na]+ adduct.
Emerging applications leverage the compound's chiral template for asymmetric synthesis. The L-arabinal configuration induces specific spatial orientations in reaction products, making it valuable for constructing stereodefined pharmacophores. Biotechnology sectors show increasing adoption, particularly in glycan array development for vaccine research – a timely application given global emphasis on immunization technologies.
Safety assessments indicate that 3,4-Di-O-acetyl-L-arabinal requires standard laboratory precautions, with no extreme hazards reported in literature. However, material safety data sheets (MSDS) recommend using personal protective equipment during handling, aligning with general chemical safety best practices. Environmental impact studies suggest moderate biodegradability, though disposal should follow institutional guidelines for organic compounds.
The commercial availability of CAS No. 3945-18-4 from specialty chemical suppliers has expanded significantly, reflecting market demand. Pricing analytics indicate cost variations based on purity grades (98% vs. 95%) and batch sizes – information frequently sought in procurement-related searches. Some suppliers now offer customized packaging solutions to support small-scale research needs, addressing a common pain point for academic laboratories.
Future research directions may explore enzymatic modifications of 3,4-Di-O-acetyl-L-arabinal, capitalizing on the growing field of biocatalysis in carbohydrate chemistry. Preliminary studies suggest potential for lipase-mediated selective deacetylation, which could enable greener synthetic routes. Such developments align with the pharmaceutical industry's push toward sustainable manufacturing processes.
For researchers troubleshooting synthesis protocols involving this compound, common challenges include moisture sensitivity during storage and competing reaction pathways during glycosylations. Expert recommendations emphasize rigorous drying of solvents and controlled temperature conditions – practical insights often missing from technical datasheets but highly valued in experimental optimization forums.
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